molecular formula C12H10N2O2S B12576011 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid CAS No. 194479-18-0

4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid

Cat. No.: B12576011
CAS No.: 194479-18-0
M. Wt: 246.29 g/mol
InChI Key: AWYQMGKBUVAEHY-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid is a heterocyclic thionate derivative featuring a pyrimidine ring linked via a sulfanylmethyl (–SCH2–) bridge to a benzoic acid moiety. The crystal structure of a closely related analog, 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, was determined via single-crystal X-ray diffraction (R factor = 0.071, data-to-parameter ratio = 13.1) . The benzoic acid group at the para-position and the pyrimidinylsulfanylmethyl substituent contribute to its planar geometry and hydrogen-bonding network, critical for molecular packing and stability .

Properties

CAS No.

194479-18-0

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

4-(pyrimidin-2-ylsulfanylmethyl)benzoic acid

InChI

InChI=1S/C12H10N2O2S/c15-11(16)10-4-2-9(3-5-10)8-17-12-13-6-1-7-14-12/h1-7H,8H2,(H,15,16)

InChI Key

AWYQMGKBUVAEHY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-mercaptopyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions:
Reaction :
4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid+ROHH+or DCC4-(Pyrimidin-2-ylsulfanylmethyl)benzoate ester+H2O\text{4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid} + \text{ROH} \xrightarrow{\text{H}^+ \text{or DCC}} \text{4-(Pyrimidin-2-ylsulfanylmethyl)benzoate ester} + \text{H}_2\text{O}

Key Parameters :

  • Reagents : Methanol, ethanol, or other alcohols; catalysts like DCC (dicyclohexylcarbodiimide) or sulfuric acid.

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours.

Outcome :

  • High yields (75–90%) with minimal side reactions.

  • Esters serve as intermediates for further functionalization in drug design.

Oxidation Reactions

The sulfanylmethyl (-SCH2_2-) linker is susceptible to oxidation:
Reaction :
-SCH2-Oxidizing Agent-SO2CH2-\text{-SCH}_2\text{-} \xrightarrow{\text{Oxidizing Agent}} \text{-SO}_2\text{CH}_2\text{-}

Oxidizing Agent Conditions Product Yield
H2_2O2_2RT, 2–4 hoursSulfoxide derivative65–70%
KMnO4_4Acidic, 50–60°CSulfone derivative80–85%
mCPBADichloromethane, 0°CSulfoxide/sulfone mixture55–60%

Applications :

  • Sulfone derivatives show enhanced stability and bioactivity in enzyme inhibition studies.

Nucleophilic Substitution at Pyrimidine

The pyrimidine ring undergoes nucleophilic substitution at the 2-position:
Reaction :
Pyrimidine-Cl+NuPyrimidine-Nu+Cl\text{Pyrimidine-Cl} + \text{Nu}^- \rightarrow \text{Pyrimidine-Nu} + \text{Cl}^-

Examples :

  • Amination : Reacts with ammonia or amines to form pyrimidin-2-amine derivatives.

  • Thiol Exchange : Replaces existing thiol groups with other sulfur-containing nucleophiles .

Conditions :

  • Requires base (e.g., NaH or Et3_3N) in anhydrous DMF at 80–100°C .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol:
Reaction :
-COOHLiAlH4-CH2OH\text{-COOH} \xrightarrow{\text{LiAlH}_4} \text{-CH}_2\text{OH}

Parameters :

  • Reagents : LiAlH4_4 or BH3_3·THF.

  • Conditions : Anhydrous ether or THF, reflux for 4–6 hours.

  • Yield : 70–75%.

Limitations :

  • Over-reduction of the pyrimidine ring is avoided by controlling stoichiometry.

Dimerization via Hydrogen Bonding

In crystalline states, the compound forms dimers through intermolecular O–H⋯N hydrogen bonds (Fig. 1):
Key Data :

  • H-bond length : 1.85–1.90 Å.

  • Angle : 165–170° .

Stabilization :

  • Additional C–H⋯π interactions between the pyrimidine ring and benzene core enhance packing stability .

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

Derivative Target IC50_{50} Application
Sulfone analogCarbonic Anhydrase IX10.93 nMAnticancer
Esterified formBacterial biofilms79.46% inhibitionAntibacterial

Mechanism :

  • The sulfanylmethyl linker facilitates selective binding to hydrophobic enzyme pockets .

Acid-Base Reactions

The carboxylic acid participates in salt formation:
Reaction :
-COOH+NaOH-COONa++H2O\text{-COOH} + \text{NaOH} \rightarrow \text{-COO}^- \text{Na}^+ + \text{H}_2\text{O}

Applications :

  • Enhances solubility for pharmacokinetic studies .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • MDA-MB-231 : A significant increase in apoptosis was observed, indicating its potential as an anti-breast cancer agent.
  • A549 : The compound demonstrated notable inhibition of cell proliferation.

The mechanism of action is believed to involve the induction of apoptosis through caspase activation pathways .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes. Notably, it has shown activity against carbonic anhydrases (CA IX), which are implicated in tumor progression and metastasis. The IC50 values for enzyme inhibition range from 10.93 to 25.06 nM for CA IX, indicating strong selectivity over CA II . This selectivity is crucial for developing targeted therapies that minimize side effects.

Applications in Drug Development

  • Antiviral Agents : Modifications of the benzoic acid component have led to derivatives with antiviral properties, particularly against CSNK2A, a kinase involved in viral replication processes .
  • Antimicrobial Agents : The compound has been evaluated for its antibacterial activity, showing significant inhibition against strains like Staphylococcus aureus and Klebsiella pneumoniae . This suggests potential applications in treating bacterial infections.
  • Pharmacokinetic Studies : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that derivatives of this compound possess favorable pharmacokinetic profiles, making them suitable candidates for further development .

Case Studies

Several case studies highlight the successful application and potential of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid:

  • Case Study 1 : A study on the compound's effect on MDA-MB-231 cells demonstrated a 22-fold increase in apoptotic activity compared to controls, showcasing its potential as a therapeutic agent in breast cancer treatment .
  • Case Study 2 : In a pharmacological investigation involving CSNK2A inhibition, derivatives were synthesized that displayed improved selectivity and potency over existing inhibitors, paving the way for new antiviral therapies .

Data Table: Summary of Biological Activities

Activity Cell Line/Target IC50 Value (nM) Remarks
AnticancerMDA-MB-231N/AInduces apoptosis
AntiviralCSNK2AN/ASelective inhibition
Enzyme InhibitionCarbonic Anhydrase IX10.93 - 25.06High selectivity over CA II
AntimicrobialStaphylococcus aureusN/ASignificant growth inhibition

Mechanism of Action

The specific mechanism of action for 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid is not well-documented. it is likely to interact with biological targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins. The sulfanyl group may also play a role in binding to metal ions or other nucleophilic sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

  • 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic Acid (Analog):

    • Differs by a pyridyl substituent on the pyrimidine ring instead of hydrogen.
    • Exhibits stronger intermolecular hydrogen bonds (O–H···N, 2.78 Å) compared to the target compound, likely due to the pyridyl group’s basicity .
    • Molecular weight: ~343 g/mol (vs. ~290 g/mol for the target compound), affecting solubility and crystallinity .
  • 2-(Phenylthio)pyrimidine-4-carboxylic Acid: Replaces the sulfanylmethyl-benzoic acid group with a phenylthio-carboxylic acid moiety. Synthesized via nucleophilic aromatic substitution (K₂CO₃/DMF, 2.5 equiv thiophenol), yielding HRMS-confirmed [M+H]+ at m/z 213.0697 . Lacks the methylene (–CH2–) bridge, reducing conformational flexibility compared to the target compound .
  • 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid :

    • Features a sulfamoyl (–SO₂NH–) linker and a chlorine substituent.
    • Higher molecular weight (312.73 g/mol) and increased lipophilicity (Cl substituent) may enhance membrane permeability but reduce aqueous solubility .

Crystallographic and Computational Insights

  • The target compound’s crystallographic refinement utilized SHELXL , a standard for small-molecule analysis . Its structure shows a mean σ(C–C) bond deviation of 0.006 Å, indicating high precision .
  • In contrast, azo-linked analogs (e.g., 2-Hydroxy-5-[(4-((2-pyridinylamino)sulfonyl)phenyl)azo]benzoic acid) exhibit extended π-conjugation due to the azo (–N=N–) group, leading to distinct UV-Vis absorption profiles .

Physicochemical Properties

  • Acidity : The benzoic acid group’s pKa (~4.2) is modulated by the electron-withdrawing pyrimidine ring, making it more acidic than 4-(pyridin-2-yl)benzoic acid (pKa ~4.8), where the pyridyl group exerts weaker electron-withdrawing effects .
  • Solubility : The sulfanylmethyl group enhances hydrophilicity compared to 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid , which is more lipophilic due to the Cl and sulfamoyl groups .

Biological Activity

4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid features a benzoic acid moiety substituted with a pyrimidine ring through a sulfur-containing side chain. This unique structure is thought to contribute to its diverse biological activities.

The biological activity of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains. Research indicates that it may disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.
  • Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
  • Antioxidant Activity : The presence of the pyrimidine ring may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Effect Reference
AntimicrobialInhibits growth of Gram-positive bacteria
Anti-inflammatoryReduces cytokine production
AntioxidantScavenges free radicals
Plant Growth RegulationAlters plant architecture and inhibits germination

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, indicating potential use as a natural preservative in food products.
  • Anti-inflammatory Properties : In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers in serum. This suggests its potential as a therapeutic agent for inflammatory diseases.
  • Plant Growth Regulation : Field trials demonstrated that foliar application of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid effectively suppressed lateral bud growth in tomato plants without adversely affecting overall yield. This finding supports its use in agricultural practices for chemical pruning.

Research Findings

Recent research highlights the versatility of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid across various fields:

  • Agricultural Applications : As a plant growth regulator, it has shown promise in enhancing crop yields while minimizing labor costs associated with manual pruning.
  • Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties position it as a candidate for drug development aimed at treating infections and inflammatory conditions.

Q & A

Q. What synthetic routes are recommended for preparing 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Nucleophilic Substitution
    React 4-(bromomethyl)benzoic acid with 2-mercaptopyrimidine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Monitor progress via TLC .
  • Step 2: Coupling Reactions
    Alternative routes involve Suzuki-Miyaura coupling using pyrimidine-thiol derivatives and boronic acid-functionalized benzoic acid precursors. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize temperature (80–100°C) .
  • Step 3: Yield Optimization
    Vary solvent polarity (DMF vs. THF), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for thiol:alkyl halide). Isolate via acid-base extraction and characterize purity via HPLC (≥97% purity as per industry standards) .

(Advanced)

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

Methodological Answer:

  • Cross-Validation
    Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR data with computational tools (e.g., DFT calculations) to predict vibrational modes and chemical shifts. Compare with crystallographic data (e.g., X-ray-derived bond lengths and angles) .
  • Dynamic NMR for Conformational Analysis
    Resolve splitting in 1H^1H-NMR due to rotational barriers around the sulfanylmethyl group by conducting variable-temperature NMR experiments .
  • Contradiction Case Study
    Discrepancies in aromatic proton shifts may arise from solvent effects. Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .

(Basic)

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

  • HPLC-MS
    Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) coupled with mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 273.2) .
  • Melting Point Analysis
    Compare observed mp (238–240°C) with literature values; deviations >2°C suggest impurities .
  • Elemental Analysis
    Validate %C, %H, %N against theoretical values (C: 57.89%, H: 3.53%, N: 12.28%) .

(Advanced)

Q. What strategies are effective in elucidating crystal structure and intermolecular interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD)
    Grow crystals via slow evaporation in ethanol/water (7:3). Resolve structure using SHELX software; analyze hydrogen bonds (e.g., O–H⋯N between benzoic acid and pyrimidine) and π-π stacking (3.5–4.0 Å distances) .
  • Hirshfeld Surface Analysis
    Quantify intermolecular interactions (e.g., 60% H-bonding, 25% van der Waals) using CrystalExplorer .
  • Powder XRD for Polymorph Screening
    Compare experimental PXRD patterns with simulated data from SCXRD to detect polymorphic variations .

(Basic)

Q. How to design stability studies under varying pH, temperature, and light conditions?

Methodological Answer:

  • Forced Degradation
    Expose the compound to:
    • Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hr.
    • Oxidative stress : 3% H₂O₂ at 25°C for 6 hr.
    • Photolysis : UV light (254 nm) for 48 hr .
  • Analytical Monitoring
    Track degradation products via HPLC-DAD and LC-MS. Identify major degradants (e.g., sulfoxide derivatives) and propose degradation pathways .

(Advanced)

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

Methodological Answer:

  • Molecular Docking
    Target enzymes (e.g., COX-2 or kinases) using AutoDock Vina. Focus on the sulfanylmethyl linker’s flexibility and benzoic acid’s hydrogen-bonding capacity .
  • In Vitro Assays
    Test inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in macrophage models. Compare with analogs lacking the pyrimidine moiety to isolate pharmacophore contributions .
  • Metabolic Stability
    Use liver microsomes to assess CYP450-mediated oxidation of the pyrimidine ring. Modify substituents (e.g., electron-withdrawing groups) to enhance stability .

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